molecular formula C15H19NO5 B362679 4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid CAS No. 351998-19-1

4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid

Cat. No. B362679
CAS RN: 351998-19-1
M. Wt: 293.31g/mol
InChI Key: CMLCKHBYKZOSRG-UHFFFAOYSA-N
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Description

The compound “4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid” is a complex organic molecule. It contains functional groups such as a carboxylic acid, an amide, and an ester group . These functional groups suggest that the compound may have interesting chemical properties and reactivity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For example, carboxylic acids can be converted into esters through Fischer esterification . Additionally, boronic acids and their derivatives are often used in cross-coupling reactions, which could potentially be used in the synthesis of this compound .


Chemical Reactions Analysis

Carboxylic acids, such as the one present in this compound, can undergo a variety of reactions. For example, they can be converted into esters, acid chlorides, and acid anhydrides under certain conditions . The presence of the anilino group could also allow for reactions involving the nitrogen atom.

Mechanism of Action

  • Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6280–6285
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412–443

properties

IUPAC Name

4-(4-butoxycarbonylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-3-10-21-15(20)11-4-6-12(7-5-11)16-13(17)8-9-14(18)19/h4-7H,2-3,8-10H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLCKHBYKZOSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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